molecular formula C11H22N2O4S B1680023 Pantetheine CAS No. 496-65-1

Pantetheine

Cat. No. B1680023
CAS RN: 496-65-1
M. Wt: 278.37 g/mol
InChI Key: ZNXZGRMVNNHPCA-VIFPVBQESA-N
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Description

Pantetheine, also known as LBF, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom. Pantetheine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, pantetheine is primarily located in the cytoplasm. Pantetheine participates in a number of enzymatic reactions. In particular, Pantetheine can be converted into pantothenic acid and cysteamine;  which is mediated by the enzyme pantetheinase. In addition, Pantetheine can be converted into pantetheine 4'-phosphate;  which is mediated by the enzyme pantothenate kinase 1. In humans, pantetheine is involved in pantothenate and CoA biosynthesis pathway and the propanoate metabolism pathway. Pantetheine is also involved in a few metabolic disorders, which include the methylmalonic aciduria due to cobalamin-related disorders pathway, the malonic aciduria pathway, and malonyl-CoA decarboxylase deficiency.

Scientific Research Applications

1. Molecular Modeling and Protein Engineering

Pantetheine plays a significant role in molecular modeling, particularly in the computational studies of biological macromolecules. The development of the Pantetheine Force Field (PFF) library, compatible with Amber force fields, has facilitated modeling systems containing pantetheine-containing ligands (PCLs), such as coenzyme A and phosphopantetheine. This advancement aids in protein engineering and drug discovery, offering a systematic approach to study complex biological systems (Zhao, Schaub, Tsai, & Luo, 2021).

2. Pantetheinase in Biosynthesis and Antibacterial Research

Pantetheine's function in gramicidin S and tyrocidine biosynthesis involves pantetheine-linked peptide intermediates. Understanding this role is crucial in developing antibacterial strategies and further elucidating the biosynthetic pathways of these peptides (Kleinkauf, Roskoski, & Lipmann, 1971).

3. Biomedical Imaging

Pantetheinase, associated with various inflammatory diseases, has been a target for developing fluorescence probes for bioimaging. A novel near-infrared fluorescence probe, CYLP, has been created for imaging pantetheinase activity in vivo. This development is pivotal in understanding the enzyme's role in diseases and inflammatory processes (Yang, Hu, Shi, & Ma, 2020).

4. In Vivo Protein Modification

Research into pantetheine analogues for in vivo protein labeling has shown potential for site-specific modification of proteins within living cells. This study is significant for natural product proteomics and offers new methods for visualizing and isolating carrier proteins (Meier, Mercer, Rivera, & Burkart, 2006).

5. Link to Inflammation and Metabolism

Pantetheinase's role in inflammation and metabolism has been highlighted through genetic and biochemical studies. Particularly, studies using mice lacking the vanin-1 gene (pantetheinase gene) suggest active involvement in inflammatory reactions, highlighting its potential as a therapeutic target (Nitto & Onodera, 2013).

properties

IUPAC Name

(2R)-2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-(2-sulfanylethylamino)propyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h9,14,16,18H,3-7H2,1-2H3,(H,12,15)(H,13,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXZGRMVNNHPCA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862039
Record name Pantetheine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pantetheine

CAS RN

496-65-1
Record name Pantetheine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-65-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pantetheine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pantetheine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2,4-dihydroxy-N-[3-[(2-mercaptoethyl)amino]-3-oxopropyl]-3,3-dimethylbutyramide
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Record name PANTETHEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCH6X4IARE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,410
Citations
AL Mandel, JJ La Clair, MD Burkart - Organic letters, 2004 - ACS Publications
d-Pantetheine and d-phosphopantetheine, precursors to coenzyme A, have been synthesized though a linear sequence from three modules (M1−M3) in 9 and 10 steps, respectively. …
Number of citations: 52 pubs.acs.org
AD Keefe, GL Newton, SL Miller - Nature, 1995 - nature.com
… We show here that the pantetheine moiety of coenzyme A (which also occurs in a number of … that pantetheine and coenzyme A were important in the earliest metabolic systems. …
Number of citations: 92 www.nature.com
H Kleinkauf, R Roskoski Jr… - Proceedings of the …, 1971 - National Acad Sciences
… of pantetheine in gramicidin S and tyrocidine biosynthesis, pepsin digests of the polymerizing enzymes, of which only the heavy ones contain pantetheine, … associated with pantetheine. …
Number of citations: 74 www.pnas.org
EL Wittle, JA Moore, RW Stipek… - Journal of the …, 1953 - ACS Publications
… and the relation5 of the various forms to pantetheine-pantethine are being described in separate papers. In this paper the details of the synthesis and purification of pantetheine (I) and …
Number of citations: 26 pubs.acs.org
J Baddiley, EM Thain - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
Pantetheine (Lactobacillus bulgaricus factor)(I) has been prepared in good yield by an adaptation of the Bergmann peptide synthesis. Reaction of carbobenzyloxy-P-alanine azide with 2…
Number of citations: 33 pubs.rsc.org
SG Lee, F Lipmann - … of the National Academy of Sciences, 1974 - National Acad Sciences
… pantetheinelinked subunits that this paper will be dealing. In order to recognize these pantetheine … after introduction of marker in the pantetheine as well as in the growing peptide chains…
Number of citations: 33 www.pnas.org
E Schweizer, B Kniep, H Castorph… - European journal of …, 1973 - Wiley Online Library
Among 52 Saccharomyces cerevisiae fatty acid synthetase (fas)mutants screened for their ability to incorporate 14 C‐labeled pantothenic acid into the fatty acid synthetase multienzyme …
Number of citations: 120 febs.onlinelibrary.wiley.com
GE Wilson Jr, TJ Bazzone, CH Kuo… - Journal of the American …, 1975 - ACS Publications
… The magnitudes of AH in both CoA and pantetheine, large for ethyl… in both pantetheine and CoA for the /3-alanine moiety. … of the /3-alanyl fragment of pantetheine where none of these …
Number of citations: 15 pubs.acs.org
E Walton, AN Wilson, FW Holly… - Journal of the American …, 1954 - ACS Publications
… The preparation of pantetheine (Lactobacillus … of pantetheine and its conversion into S-acetylpantetheine. 2-4 During the course of this work, additional syntheses of pantetheine have …
Number of citations: 18 pubs.acs.org
G Pitari, G Maurizi, V Flati, CL Ursini, L Spera… - … et Biophysica Acta (BBA …, 1992 - Elsevier
… Pantetheine, one of the components of CoA and of … of pantetheine as a cysteamine donor for the synthesis of AEC in the place of free cysteamine. We test the possibility for pantetheine …
Number of citations: 26 www.sciencedirect.com

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